molecular formula C14H10Cl2N4O B11104404 6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11104404
M. Wt: 321.2 g/mol
InChI Key: BLHYEELNFZODMQ-UHFFFAOYSA-N
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Description

6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a high-purity chemical compound supplied for early discovery research. It belongs to the dihydropyrano[2,3-c]pyrazole chemical class, a scaffold recognized in medicinal chemistry for its diverse biological potential . This specific derivative is of significant interest for investigating mechanisms related to cardiovascular disease and viral infections. Research on structurally similar pyranopyrazole compounds has demonstrated promising vasorelaxant and antihypertensive properties . These effects are achieved through a mechanism of action involving the blockade of L-type calcium channels, a crucial pathway for regulating vascular smooth muscle contraction and blood pressure . In vitro studies on analogous molecules have shown an ability to potently inhibit the SARS-CoV-2 main protease (Mpro), a key enzyme essential for viral replication . Furthermore, some pyranopyrazoles have demonstrated significant in vivo anti-inflammatory activity by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential for managing hyperinflammation associated with severe infections . The compound is synthesized via a multi-component reaction, and our supplied material is characterized to ensure identity and quality for research applications . This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use. Researchers are responsible for confirming the identity and purity of the product in their specific experimental systems.

Properties

Molecular Formula

C14H10Cl2N4O

Molecular Weight

321.2 g/mol

IUPAC Name

6-amino-4-(2,3-dichlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C14H10Cl2N4O/c1-6-10-11(7-3-2-4-9(15)12(7)16)8(5-17)13(18)21-14(10)20-19-6/h2-4,11H,18H2,1H3,(H,19,20)

InChI Key

BLHYEELNFZODMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, as well as structure-activity relationships (SAR) that contribute to its efficacy.

Chemical Structure and Properties

The compound's chemical structure can be described by the formula C14H12Cl2N4OC_{14}H_{12}Cl_2N_4O. The presence of the dichlorophenyl group and the pyrazole ring system is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • Study on MCF-7 and MDA-MB-231 Cells : Pyrazoles were tested for cytotoxicity in breast cancer cell lines, revealing that those with halogen substitutions (like chlorine) showed enhanced activity. The combination of these compounds with doxorubicin demonstrated a synergistic effect, particularly in the MDA-MB-231 cell line characterized by a more aggressive phenotype .

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies have shown that similar pyrazole compounds can effectively reduce inflammation markers in cell cultures.

Antimicrobial Activity

The antimicrobial properties of 6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been investigated against various bacterial strains. Compounds within this class have exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural characteristics. Key factors include:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (like Cl) generally enhances the biological activity by increasing the electron deficiency of the aromatic system.
  • Positioning of Functional Groups : The positioning of amino and carbonitrile groups relative to the pyrazole ring affects solubility and receptor binding affinity.

Data Summary

Activity Type Effectiveness Mechanism
AntitumorSignificant cytotoxicityInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levelsInhibition of inflammatory pathways
AntimicrobialEffective against various bacteriaDisruption of cell wall synthesis

Case Studies

  • Antitumor Efficacy Study : A study conducted on breast cancer cell lines demonstrated that compounds similar to 6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile showed promising results when combined with traditional chemotherapy agents like doxorubicin, leading to increased apoptosis in resistant cancer cells .
  • Anti-inflammatory Mechanism Exploration : Research into the anti-inflammatory effects revealed that these compounds could significantly lower TNF-alpha levels in LPS-stimulated macrophages, indicating their potential use in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 6-amino-4-(2,3-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving aldehydes, hydrazine hydrate, ethyl acetoacetate, and malononitrile. For example:

  • Green synthesis : Use water or ethanol as solvents with catalysts like cetyltrimethylammonium chloride (CTACl) or ionic liquids (e.g., [Et3NH][HSO4]) to improve yield (up to 89%) and reduce reaction time .
  • Room-temperature synthesis : Urea or organocatalysts enable MCRs under ambient conditions, avoiding energy-intensive reflux .
    Key Parameters : Monitor substituent effects on the aldehyde (e.g., electron-withdrawing groups like Cl improve cyclization) and optimize catalyst loading (typically 10–20 mol%) .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • NMR spectroscopy : Confirm the presence of NH2 (~δ 12.1 ppm in <sup>1</sup>H NMR) and CN groups (~δ 115 ppm in <sup>13</sup>C NMR). Substituent effects on the dichlorophenyl ring appear as splitting patterns in aromatic regions .
  • X-ray diffraction : Single-crystal studies (e.g., from DMSO recrystallization) reveal bond angles (e.g., pyrazole ring planarity) and intermolecular interactions (e.g., hydrogen bonding at N10 and N11 positions) .
  • Mass spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 359.04 for C16H12Cl2N4O) with <1 ppm error .

Q. How do substituents on the aryl group influence the compound’s physicochemical properties?

Methodological Answer:

  • Electron-withdrawing groups (Cl, NO2) : Increase electrophilicity at the pyranone carbonyl, accelerating cyclization (yields >80% vs. 54% for electron-donating groups like OMe) .
  • Steric effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) reduce crystal symmetry, complicating recrystallization but improving bioactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?

Methodological Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer interactions. For example, the dichlorophenyl group lowers the LUMO energy, enhancing electrophilicity .
  • Molecular docking : Map binding affinities to targets like calcium channels (e.g., antihypertensive activity via nifedipine-like mechanisms) using software such as AutoDock .
    Validation : Compare computed IR spectra with experimental data (e.g., CN stretch at ~2192 cm<sup>-1</sup>) to ensure model accuracy .

Q. What strategies resolve contradictions in biological activity data across analogs?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects systematically. For example:

    Substituent (R)Activity (IC50, µM)Notes
    2,3-Cl0.45High vasorelaxation
    4-F58.0Reduced solubility
  • Mechanistic studies : Use patch-clamp assays to confirm calcium channel blockade vs. off-target effects .

Q. How to design in vivo vs. in vitro models for evaluating antihypertensive efficacy?

Methodological Answer:

  • In vitro : Use isolated rat aortic rings pre-contracted with KCl to measure vasorelaxation (EC50 values). Include nifedipine as a positive control .
  • In vivo : Administer the compound (10–50 mg/kg) to hypertensive rats (e.g., SHR model) and monitor blood pressure via telemetry. Adjust pharmacokinetic parameters (e.g., t½) based on metabolic stability assays in liver microsomes .

Q. How to address low yields in analogs with bulky or polar substituents?

Methodological Answer:

  • Solvent optimization : Replace ethanol with DMSO or DMF to dissolve bulky aryl aldehydes (e.g., 3-benzyloxyphenyl) .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 2 hours) and improve yields (e.g., 15% → 54%) for sterically hindered derivatives .

Data Contradiction Analysis

Q. Why do some analogs show high in vitro activity but poor in vivo efficacy?

Resolution Framework :

Bioavailability : Measure logP (e.g., ClogP ~2.5 for dichlorophenyl vs. ~1.8 for methoxy derivatives) to assess membrane permeability .

Metabolic stability : Perform cytochrome P450 inhibition assays. Polar groups (e.g., COOH) may increase hepatic clearance .

Protein binding : Use equilibrium dialysis to quantify plasma protein binding (>90% reduces free drug concentration) .

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